Omipalisib

Vue d'ensemble

Description

Omipalisib (also known as GSK2126458) is a potent dual PI3K/mTOR inhibitor . It has been reported to exhibit anti-tumor effects in several types of cancers . More than 50% of acute myeloid leukemia (AML) patients display a hyperactivation of PI3K/AKT/mTOR signaling .

Synthesis Analysis

Omipalisib has been found to inhibit PI3K/AKT/mTOR signaling and induce cell cycle arrest at the G0/G1 phase . It also suppresses mitochondrial respiration and biogenesis . Furthermore, omipalisib downregulates several genes associated with serine, glycine, threonine, and glutathione metabolism, and decreases their protein and glutathione levels .

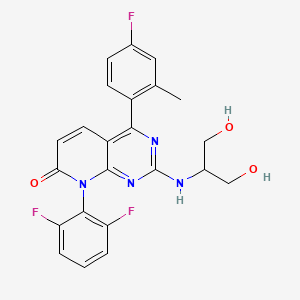

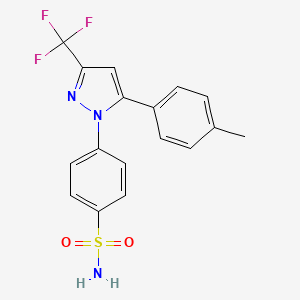

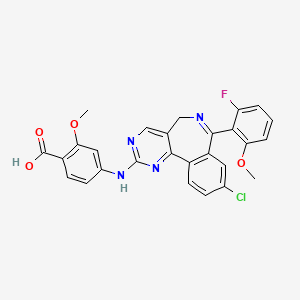

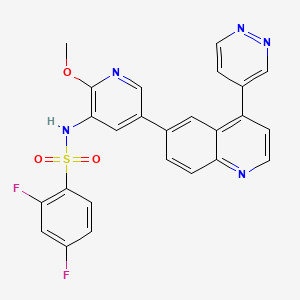

Molecular Structure Analysis

The molecular formula of Omipalisib is C25H17F2N5O3S . It is a member of quinolines, a difluorobenzene, a sulfonamide, an aromatic ether, a member of pyridines and a member of pyridazines .

Chemical Reactions Analysis

Omipalisib has been found to suppress de novo serine synthesis, the folate/methionine cycle, and glutathione metabolism . In vitro experiments confirmed the suppressive function of omipalisib on the activation of DNA-PKcs induced by X-ray and doxorubicin administration .

Physical And Chemical Properties Analysis

Omipalisib has a molecular weight of 505.5 g/mol . It is a small-molecule pyridylsulfonamide inhibitor of phosphatidylinositol 3-kinase (PI3K) with potential antineoplastic activity .

Applications De Recherche Scientifique

Omipalisib in Cancer Treatment

Omipalisib has been explored in clinical trials for the treatment of cancer , including solid tumors. It functions by targeting specific pathways that are often altered in cancer cells, potentially inhibiting their growth and survival .

Omipalisib in Idiopathic Pulmonary Fibrosis

Research studies have included Omipalisib in the context of Idiopathic Pulmonary Fibrosis treatment, aiming to understand its effects on this chronic lung disease .

Omipalisib in Metabolic Reprogramming of Acute Myeloid Leukemia

A study revealed that Omipalisib could induce cellular reprogramming in Acute Myeloid Leukemia cells, affecting cell proliferation and metabolic pathways, which could be a potential therapeutic approach .

Omipalisib’s Role in DNA Damage Response

Omipalisib has been identified as a potential inhibitor of DNA double-strand break repair, which could make cancer cells more susceptible to DNA damage–induced cell death, offering a strategy for sensitizing cells to radiation or chemotherapy .

Omipalisib’s Impact on Cell Viability and Drug Resistance

Investigations into the effect of Omipalisib on cell lines resistant to chemotherapy and rituximab have shown that it can influence cell viability and may help overcome drug resistance when used in combination with other treatments .

Mécanisme D'action

Target of Action

Omipalisib, also known as GSK2126458, is a highly selective and potent inhibitor of phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR) . These are the primary targets of Omipalisib. PI3K and mTOR are key components of the PI3K/AKT/mTOR signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival .

Mode of Action

Omipalisib acts by inhibiting the PI3K/AKT/mTOR signaling pathway . It binds to the catalytic subunits of PI3K and mTOR, blocking their activity . This inhibition disrupts the signaling pathway, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by Omipalisib . This pathway is involved in a wide range of cellular processes important for cell growth, cell proliferation, cell survival, and autophagy . By inhibiting this pathway, Omipalisib can disrupt these processes, leading to anti-tumor effects .

Pharmacokinetics

A study conducted on subjects with idiopathic pulmonary fibrosis (ipf) showed that omipalisib was dosed at 025 mg, 1 mg, and 2 mg twice daily for 8 days . The pharmacokinetic analysis demonstrated that exposure in the blood predicts lung exposure .

Result of Action

Omipalisib has shown anti-tumor effects in several types of cancers . In vitro exposure of cancer cell lines to Omipalisib resulted in a dose and time-dependent decrease in viable cells . Furthermore, Omipalisib has been reported to suppress mitochondrial respiration and biogenesis, and downregulate several genes associated with amino acid metabolism .

Action Environment

The action of Omipalisib can be influenced by environmental factors such as ionizing radiation and chemotherapeutic agents . For instance, Omipalisib has been found to increase the sensitivity of cancer cells to ionizing radiation by suppressing the non-homologous end joining (NHEJ) pathway, a predominant pathway for the repair of DNA double-strand breaks .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,4-difluoro-N-[2-methoxy-5-(4-pyridazin-4-ylquinolin-6-yl)pyridin-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBJSGAELGCMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148604 | |

| Record name | GSK-2126458 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Omipalisib | |

CAS RN |

1086062-66-9 | |

| Record name | Omipalisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086062-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omipalisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086062669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omipalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2126458 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-N-{2-methoxy-5-[4-(pyridazin-4-yl)quinolin-6-yl]pyridin-3-yl}benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMIPALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8F5A3NA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile](/img/structure/B1683924.png)

![N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B1683925.png)